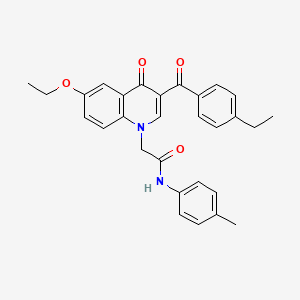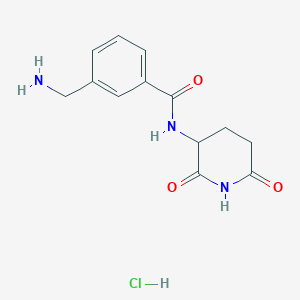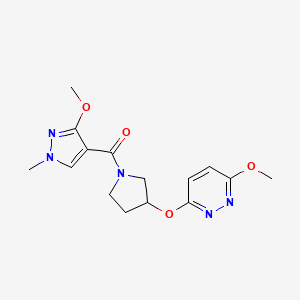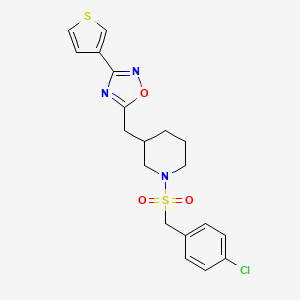![molecular formula C12H20N2OS B2618542 N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide CAS No. 2411304-36-2](/img/structure/B2618542.png)
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide, also known as MMSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMSPA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to modulate the immune response.
Biochemical and Physiological Effects:
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to have various biochemical and physiological effects. In the central nervous system, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters involved in reward and learning. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has also been shown to have analgesic effects, reducing pain perception. In cancer cells, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to inhibit cell proliferation and induce apoptosis. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has also been shown to have antiviral effects, inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has several advantages for lab experiments, including its high purity and yield. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide is also relatively stable and can be stored for extended periods. However, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has not been extensively studied in vivo, and its potential side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide. One potential direction is the study of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide in animal models to better understand its in vivo effects. Additionally, the development of more efficient and cost-effective synthesis methods for N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide could expand its potential applications in research. The study of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide in combination with other compounds could also provide insight into its potential therapeutic uses. Finally, the study of the sigma-1 receptor and its role in various physiological processes could provide new avenues for research on N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide and related compounds.
In conclusion, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to have potential applications in the study of the central nervous system, cancer, and infectious diseases. However, further research is needed to fully understand its potential therapeutic uses and limitations.
Synthesemethoden
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide can be synthesized using various methods, including the reaction of 1-methyl-4-methylsulfanyl-piperidine with propargyl bromide in the presence of a base. Another method involves the coupling of 1-methyl-4-methylsulfanyl-piperidine with propargylamine in the presence of a coupling agent. These methods have been optimized to yield high purity and high yield of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been used in various scientific research applications, including the study of the central nervous system. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been used in the study of infectious diseases, as it has been shown to inhibit the replication of viruses.
Eigenschaften
IUPAC Name |
N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-11(15)13-10-12(16-3)6-8-14(2)9-7-12/h6-10H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSWFIHONDBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCN(CC1)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2618466.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide](/img/structure/B2618471.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2618472.png)


![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)



![3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide](/img/structure/B2618481.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpropanamide](/img/structure/B2618482.png)